molecular formula C12H17ClN2O B1444567 4-Benzyl-1,4-diazepan-5-one hydrochloride CAS No. 1211513-59-5

4-Benzyl-1,4-diazepan-5-one hydrochloride

Cat. No. B1444567
M. Wt: 240.73 g/mol
InChI Key: ZJQQCLNIVUKVPG-UHFFFAOYSA-N
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Description

4-Benzyl-1,4-diazepan-5-one hydrochloride is a chemical compound with the molecular formula C12H17ClN2O and a molecular weight of 240.73 . It is a white to yellow powder or crystals .


Molecular Structure Analysis

The InChI code for 4-Benzyl-1,4-diazepan-5-one hydrochloride is 1S/C12H16N2O.ClH/c15-12-6-8-14(9-7-13-12)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,13,15);1H . This indicates that the molecule contains a benzyl group attached to a diazepanone ring, with a chloride ion for charge balance .


Physical And Chemical Properties Analysis

4-Benzyl-1,4-diazepan-5-one hydrochloride is a white to yellow powder or crystals . The compound is stored at room temperature .

Scientific Research Applications

Metabolite Characterization Techniques

Research has utilized 4-Benzyl-1,4-diazepan-5-one hydrochloride and similar compounds extensively in metabolite characterization studies. One study illustrated the combination of thin-layer chromatography with high-resolution mass spectrometry and nuclear magnetic resonance for the characterization of diazepam metabolites in the rat intestinal tract, identifying several metabolites and their conjugates (Schwartz, Bommer, & Vane, 1967).

Pharmacological Impact on Enzyme Activities

Another significant application is the investigation of the pharmacological impacts of benzodiazepines on enzyme activities. A study examined the effects of new 1,5 benzodiazepines on acetylcholinesterase (AChE) and ATPDase activities in the cerebral cortex of adult rats, revealing that these compounds significantly inhibited acetylcholinesterase activity and ATP and ADP hydrolysis by synaptosomes, suggesting an inhibitory effect on these enzymes (Schetinger et al., 2000).

Synthesis and Evaluation for Therapeutic Potentials

Research also focuses on the synthesis and pharmacological evaluation of benzodiazepine derivatives for potential therapeutic applications. For instance, novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives were synthesized and evaluated for their anxiolytic and analgesic potentials, showcasing the importance of structural modifications in enhancing therapeutic effects (Maltsev et al., 2021).

Serotonin-3 Receptor Antagonism

The development of potent serotonin-3 (5-HT3) receptor antagonists also highlights the use of benzodiazepine derivatives in targeting specific receptor pathways for therapeutic benefits. Structural modifications in benzodiazepine analogues have shown to lead to significant 5-HT3 receptor antagonistic activity, suggesting their potential use in treating conditions mediated by this receptor (Harada et al., 1995).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

4-benzyl-1,4-diazepan-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c15-12-6-7-13-8-9-14(12)10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQQCLNIVUKVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1,4-diazepan-5-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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